molecular formula C36H39N3O6 B047117 Dexniguldipine CAS No. 120054-86-6

Dexniguldipine

Cat. No. B047117
M. Wt: 609.7 g/mol
InChI Key: SVJMLYUFVDMUHP-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexniguldipine is a small molecule that is currently classified as experimental . It is the (+)-enantiomer of the dihydropyridine derivative niguldipine . Dexniguldipine has shown a binding affinity to the P-glycoprotein, suggesting it may block the P-glycoprotein pumping mechanism and modulate multidrug resistance .


Molecular Structure Analysis

Dexniguldipine has a chemical formula of C36H39N3O6 . Its average weight is 609.723 and its monoisotopic weight is 609.283885988 . Dexniguldipine contains a total of 88 bonds; 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, 18 aromatic bonds, 5 six-membered rings, 2 esters (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitro group .


Physical And Chemical Properties Analysis

Dexniguldipine is a small molecule with a chemical formula of C36H39N3O6 . Its average weight is 609.723 and its monoisotopic weight is 609.283885988 . Further physical and chemical properties such as solubility, melting point, and boiling point are not detailed in the available resources.

Scientific Research Applications

  • Cancer Cell Growth Inhibition : Dexniguldipine hydrochloride (DNIG) has been found to inhibit the growth of HT-29 colon carcinoma cells and CFPAC-1 pancreatic cancer cells, possibly by suppressing the expression of specific protein kinase C (PKC) isoforms (Qin et al., 1995); (Qin et al., 1996).

  • MDR Reversal in Cancer : Dexniguldipine-HCl is effective in reversing multidrug resistance in leukemia cells by improving drug accumulation and access to cellular binding sites (Reymann et al., 2004). It also modulates taxane resistances in ovarian carcinoma and is potent in overcoming MDR in tumor models (Ise et al., 1996); (Vrie et al., 1996).

  • Inhibition of DNA Topoisomerase I : Dexniguldipine hydrochloride inhibits DNA cleavage and religation reactions of eukaryotic DNA topoisomerase I, suggesting a noncompetitive inhibition mechanism (Straub et al., 1997).

  • Interaction with P-glycoprotein : Dexniguldipine-HCl has been shown to interact directly with P-glycoprotein, a key player in MDR, thereby enhancing the cytotoxicities of certain drugs (Borchers et al., 2002).

  • Pharmacokinetics and Safety : Clinical trials have been conducted to assess the tolerance, safety, and pharmacokinetics of Dexniguldipine-HCl, confirming its potential as an antineoplastic agent (Ukena et al., 2004).

Future Directions

While specific future directions for Dexniguldipine are not detailed in the available resources, it is known that overcoming multidrug resistance is a significant challenge in the field of pharmacology . Given Dexniguldipine’s potential role in modulating multidrug resistance, future research may focus on further exploring this aspect .

properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMLYUFVDMUHP-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152666
Record name (+)-Niguldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexniguldipine

CAS RN

120054-86-6
Record name (+)-Niguldipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120054-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexniguldipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexniguldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14068
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Niguldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXNIGULDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dexniguldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexniguldipine
Reactant of Route 3
Reactant of Route 3
Dexniguldipine
Reactant of Route 4
Reactant of Route 4
Dexniguldipine
Reactant of Route 5
Reactant of Route 5
Dexniguldipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dexniguldipine

Citations

For This Compound
764
Citations
J Hofmann, V Gekeler, W Ise, A Noller… - Biochemical …, 1995 - Elsevier
… It is shown here that dexniguldipine-HCl causes a dose-… dexniguldipine-HCl with the photoaffinity label for the multidrug resistance gene 1 (MDR-1) product. Exposure to dexniguldipine-…
Number of citations: 52 www.sciencedirect.com
A Reymann, G Looft, C Woermann, M Dietel… - Cancer chemotherapy …, 1993 - Springer
Dexniguldipine-HCl (DNIG) — a prospective clinical modulator of p170-glycoprotein (pgp170)-mediated multidrug resistance (MRD) — was evaluated in a drug-accumulation assay in …
Number of citations: 27 link.springer.com
D Ukena, C Boewer, B Oldenkott, F Rathgeb… - Cancer chemotherapy …, 1995 - Springer
… Dexniguldipine-HCl is a new … of dexniguldipine and to establish a recommended dose for phase II trials. A total of 37 patients with cancer were treated with oral dexniguldipine in …
Number of citations: 9 link.springer.com
C Borchers, WR Ulrich, K Klemm, W Ise, V Gekeler… - Molecular …, 1995 - ASPET
… Dexniguldipine-HCl is a potent chemosensitizer for P-… for dexniguldipine-HCl on target proteins involved in chemosensitization, [3H]B9209-005, an azido derivative of dexniguldipine-…
Number of citations: 25 molpharm.aspetjournals.org
J Malkhandi, DR Ferry, R Boer, V Gekeler, W Ise… - European Journal of …, 1994 - Elsevier
… resistance reversing agent, dexniguldipine-HCl, inhibited … , the 1,4-dihydropyridines dexniguldipine-HCl and nicardipine … binds dexniguldipine-HCl and other 1,4-dihydropyridines. …
Number of citations: 42 www.sciencedirect.com
T Straub, C Boesenberg, V Gekeler, F Boege - Biochemistry, 1997 - ACS Publications
Dexniguldipine hydrochloride (B859-35, a dihydropyridine with antitumor and multidrug resistance-reverting activity) inhibits both the DNA cleavage and religation reactions of purified …
Number of citations: 51 pubs.acs.org
R Boer, WR Ulrich, S Haas, C Borchers… - European journal of …, 1996 - Elsevier
The interaction of cytostatics and chemosensitizers with the dexniguldipine binding site of P-glycoprotein was investigated in photoaffinity labeling experiments. A tritiated …
Number of citations: 20 www.sciencedirect.com
C Borchers, R Boer, K Klemm, V Figala… - Molecular …, 2002 - ASPET
… dexniguldipine-HCl ([ 3 H]B9209-005) to probe the dihydropyridine binding site in P-gp. To obtain the photoreactive dexniguldipine … To identify the binding site of dexniguldipine-HCl, we …
Number of citations: 42 molpharm.aspetjournals.org
DR Ferry, PJ Malkhandi, MA Russell, DJ Kerr - Biochemical pharmacology, 1995 - Elsevier
… , dexniguldipine-HCl (K 19 , 15 nM). In dissociation kinetic experiments, dexniguldipine-HCl … such as dexniguldipine-HCl, which had the highest affinity of the tested derivatives. …
Number of citations: 65 www.sciencedirect.com
KA Hahn, AM Legendre, HM Schuller - Journal of cancer research and …, 1997 - Springer
… ); however, dexniguldipine-treated dogs had a shorter survival time than cisplatin-treated dogs (P < 0.05). The results of this study demonstrate that dexniguldipine has significant activity …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.